Enantiomeric Discrimination by Methanogen Homoaconitase: (R)-Homocitrate as Substrate vs (S)-Homocitrate as Complete Inhibitor
Methanogen homoaconitase (EC 4.2.1.114) from Methanocaldococcus jannaschii accepts (R)-homocitrate as a substrate for dehydration with a Km of 1.5 mM at pH 8.5 and 60 °C [1]. In stark contrast, (S)-homocitrate is not dehydrated; instead it acts as a potent inhibitor, producing complete enzyme inhibition at a concentration of 0.1 mM under identical assay conditions [1]. Furthermore, neither citrate nor threo-DL-isocitrate can serve as substrates for this enzyme [2].
| Evidence Dimension | Substrate activity vs inhibitory potency (enantiomer pair) |
|---|---|
| Target Compound Data | Km = 1.5 mM (substrate for dehydration) |
| Comparator Or Baseline | (S)-homocitrate: complete inhibition at 0.1 mM; no dehydration activity detected |
| Quantified Difference | (R)-enantiomer is a substrate (Km 1.5 mM); (S)-enantiomer is a complete inhibitor (100% inhibition at 0.1 mM) — functional dichotomy of >15-fold concentration difference between substrate Km and inhibitory concentration |
| Conditions | Recombinant methanogen homoaconitase (HacAB complex), pH 8.5, 60 °C, M. jannaschii enzyme |
Why This Matters
Procurement of the correct (R)-enantiomer is essential because the (S)-enantiomer not only fails to support pathway flux but actively poisons the enzyme, making enantiomeric purity a non-negotiable specification for any biochemical or screening application.
- [1] Drevland, R.M., Jia, Y., Palmer, D.R.J. & Graham, D.E. Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis. J. Biol. Chem. 283, 28888–28896 (2008). View Source
- [2] UniProt Consortium. Q58667 · HACB_METJA — Methanogen homoaconitase small subunit. UniProtKB/Swiss-Prot. View Source
